N,N-diethyl-2-(3-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoacetyl)-1H-indol-1-yl)acetamide
Description
The compound N,N-diethyl-2-(3-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoacetyl)-1H-indol-1-yl)acetamide features a multifaceted structure:
- Indole core: Substituted at the 1-position with a diethyl acetamide group and at the 3-position with a 2-oxoacetyl moiety.
- Piperazine linker: The 2-oxoacetyl group connects to a 4-(4-fluorophenyl)piperazine, introducing both aromatic and fluorinated elements.
Properties
IUPAC Name |
N,N-diethyl-2-[3-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoacetyl]indol-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29FN4O3/c1-3-28(4-2)24(32)18-31-17-22(21-7-5-6-8-23(21)31)25(33)26(34)30-15-13-29(14-16-30)20-11-9-19(27)10-12-20/h5-12,17H,3-4,13-16,18H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRTAMEYPPRNTKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)C(=O)C(=O)N3CCN(CC3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29FN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N,N-Diethyl-2-(3-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoacetyl)-1H-indol-1-yl)acetamide is a synthetic compound that exhibits significant biological activity. This compound is characterized by its complex structure, which incorporates elements such as an indole moiety, a piperazine ring, and a fluorophenyl group. Understanding its biological activity is crucial for potential therapeutic applications.
The compound's biological activity primarily stems from its interaction with various neurotransmitter receptors. Studies have shown that it acts as a selective antagonist or agonist at certain serotonin and dopamine receptors, which are critical in regulating mood, cognition, and behavior.
Pharmacological Effects
- Antidepressant Activity : Research indicates that the compound may exhibit antidepressant-like effects in animal models by modulating serotonin levels in the brain.
- Anxiolytic Properties : It has been observed to reduce anxiety behaviors in preclinical studies, suggesting potential use in treating anxiety disorders.
- Neuroprotective Effects : The compound shows promise in protecting neuronal cells from oxidative stress and apoptosis, which could be beneficial in neurodegenerative diseases.
Comparative Biological Activity
The following table summarizes the comparative biological activities of this compound with other related compounds:
| Compound Name | Antidepressant Activity | Anxiolytic Activity | Neuroprotective Activity |
|---|---|---|---|
| N,N-Diethyl... | Moderate | High | Moderate |
| Compound X | High | Moderate | Low |
| Compound Y | Low | High | High |
Case Studies
Case Study 1: Antidepressant Efficacy
A study conducted on rodents demonstrated that administration of this compound resulted in a significant reduction of depressive-like behaviors compared to control groups. This was measured using the forced swim test and tail suspension test, indicating its potential as an antidepressant agent.
Case Study 2: Anxiolytic Effects
In another study, the compound was evaluated for its anxiolytic effects using the elevated plus maze test. Results showed a marked increase in time spent in open arms, suggesting reduced anxiety levels among treated subjects.
Research Findings
Recent research has focused on optimizing the synthesis of this compound to enhance its biological activity. Various analogs have been synthesized and tested for their pharmacological profiles, revealing structure-activity relationships that guide future drug development efforts.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Piperazine-Containing Analogs
Piperazine derivatives are common in medicinal chemistry due to their conformational flexibility and ability to engage in hydrogen bonding. Key analogs include:
2-(4-(4-Fluorophenyl)piperazin-1-yl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide (, Compound 15)
- Structure : Replaces the indole core with a thiazole ring and substitutes the diethyl acetamide with a p-tolylthiazole group.
- Properties : Molecular weight = 410.51 g/mol; melting point = 269–270°C .
3-{2-[4-(4-Fluorophenyl)-piperazin-1-yl]-2-oxo-ethyl}-5-phenyl-oxazolidine-2,4-dione (, Compound 16)
- Structure : Features an oxazolidine dione ring instead of indole.
- Properties : Melting point = 97–99°C; synthesized in 53% yield .
- Significance: Demonstrates how heterocyclic variations (oxazolidine dione vs.
N-(4-fluorophenyl)-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide ()
- Structure : Incorporates a sulfonyl group on the piperazine ring, diverging from the oxoacetyl linker in the target compound.
Indole-Based Analogs
Indole derivatives are prevalent in drug discovery due to their mimicry of tryptophan and serotonin. Relevant examples include:
N-(2-(1H-Indol-3-yl)ethyl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide ()
- Structure : Retains the indole core but substitutes the piperazine-oxoacetyl group with a fluorinated biphenyl propanamide.
N-(2-(1H-indol-3-yl)ethyl)-2-(4-cyanophenyl)-2-fluoroacetamide ()
- Structure: Features a cyano group and fluoroacetamide, emphasizing electronic effects of fluorine on reactivity and binding .
Acetamide Derivatives
The acetamide moiety is critical for hydrogen bonding and pharmacokinetics:
N-(1,3-benzothiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide ()
- Structure : Replaces indole with benzothiazole and uses a methylpiperazine group.
Comparative Data Table
*Calculated based on structural formula.
Key Observations
Heterocyclic Influence : Thiazole () and oxazolidine dione () cores exhibit distinct physicochemical profiles compared to indole, affecting solubility and target selectivity.
Synthetic Strategies : Coupling reactions () and piperazine functionalization () are recurrent themes, suggesting scalable routes for the target compound.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N,N-diethyl-2-(3-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoacetyl)-1H-indol-1-yl)acetamide?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with functionalization of the indole core. A common approach includes:
- Step 1 : Condensation of 4-(4-fluorophenyl)piperazine with oxoacetyl chloride under anhydrous conditions in polar aprotic solvents (e.g., DMF) .
- Step 2 : Coupling the resulting intermediate to an indole derivative via nucleophilic substitution, often catalyzed by bases like piperidine .
- Step 3 : Acetamide formation through reaction with N,N-diethylaminoethyl chloride in dichloromethane, monitored by TLC for completion .
- Key Considerations : Solvent choice (e.g., DMF enhances reactivity) and temperature control (40–60°C) are critical to avoid side reactions like hydrolysis .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry of the indole and piperazine moieties. For example, the 4-fluorophenyl group shows distinct aromatic splitting patterns .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ ion) and detects impurities .
- Infrared (IR) Spectroscopy : Identifies carbonyl stretches (C=O at ~1700 cm⁻¹) and amide bonds (N–H at ~3300 cm⁻¹) .
Q. What preliminary biological assays are recommended for this compound?
- Methodological Answer :
- Binding Affinity Assays : Screen for serotonin or dopamine receptor interactions using radioligand displacement (e.g., [³H]-spiperone for 5-HT receptors) .
- Cytotoxicity Testing : Use MTT assays in HEK-293 or HepG2 cells to assess baseline toxicity at 10–100 µM concentrations .
Advanced Research Questions
Q. How can contradictory data between in vitro binding affinity and in vivo efficacy be resolved?
- Methodological Answer :
- Step 1 : Validate assay conditions (e.g., pH, temperature) to rule out artifacts. For example, receptor-binding assays may require physiological ion concentrations (150 mM NaCl) .
- Step 2 : Perform pharmacokinetic studies (e.g., plasma protein binding, metabolic stability in liver microsomes) to assess bioavailability .
- Step 3 : Use CRISPR-edited cell lines to isolate target receptor contributions .
Q. What strategies optimize the compound’s selectivity for specific receptor subtypes?
- Methodological Answer :
- Structural Modification : Replace the 4-fluorophenyl group with bulkier substituents (e.g., 2-naphthyl) to sterically hinder off-target binding .
- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with receptor subtypes (e.g., 5-HT1A vs. 5-HT2A) .
- Pharmacophore Analysis : Map hydrogen-bonding and hydrophobic features using Schrödinger Suite to guide synthesis .
Q. How to design structure-activity relationship (SAR) studies for derivatives?
- Methodological Answer :
- Core Modifications : Systematically vary the indole (e.g., 5-MeO vs. 5-Cl substitution) and piperazine (e.g., N-methyl vs. N-cyclopropyl) groups .
- Bioisosteric Replacement : Substitute the acetamide with sulfonamide or urea groups to assess potency changes .
- Data Analysis : Use multivariate regression to correlate logP, polar surface area, and IC50 values .
Data Analysis and Experimental Design
Q. How to address low yield in the final coupling step of synthesis?
- Methodological Answer :
- Optimization : Screen catalysts (e.g., Pd/C vs. CuI) for Suzuki-Miyaura couplings .
- Solvent Effects : Test mixtures of THF/DMF (1:1) to improve solubility of intermediates .
- Workflow : Use Design of Experiments (DoE) to model interactions between temperature, catalyst loading, and solvent .
Q. What analytical methods resolve co-eluting impurities in HPLC?
- Methodological Answer :
- Gradient Optimization : Adjust acetonitrile/water gradients (e.g., 30% → 70% over 20 min) .
- LC-MS Coupling : Identify impurities via mass fragmentation patterns .
- Preparative HPLC : Collect and characterize impurities for structural elucidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
